molecular formula C8H11F3N4O B3039234 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide CAS No. 1001518-86-0

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B3039234
CAS No.: 1001518-86-0
M. Wt: 236.19 g/mol
InChI Key: KMBCZIZBMXBYLI-UHFFFAOYSA-N
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Description

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is a compound that features a pyrazole ring substituted with a methyl group and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group enhances the compound’s stability and bioavailability, making it a valuable target for synthetic chemists.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydride donors.

    Substitution: The trifluoromethyl group can be substituted under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins. The pyrazole ring can coordinate with metal ions, forming stable complexes that can modulate enzymatic activities and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the hydrazide moiety enhances its stability and potential for forming metal complexes, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N4O/c1-5-4-6(8(9,10)11)14-15(5)3-2-7(16)13-12/h4H,2-3,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBCZIZBMXBYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801162738
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001518-86-0
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001518-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-(trifluoromethyl)-1H-pyrazole-1-propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801162738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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